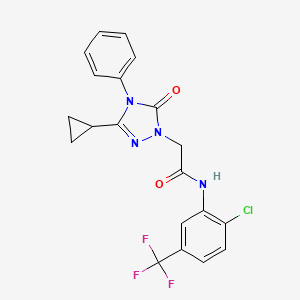

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClF3N4O2 and its molecular weight is 436.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide exhibit potent anticancer activity. Specifically, studies have shown that triazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, structural modifications in triazole compounds have been linked to enhanced cytotoxicity against breast cancer cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Triazole derivatives have demonstrated the ability to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Several studies have documented the efficacy of triazole-containing compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-pheny...

- Study on Anticancer Activity : A recent study highlighted the synthesis of a series of triazole derivatives that exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating their potential as effective anticancer agents .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of triazole derivatives, demonstrating significant reductions in edema in animal models when treated with these compounds .

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis (HCl, H₂O) | 6M HCl, reflux, 12 h | 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid + 2-chloro-5-(trifluoromethyl)aniline | 78% |

| Basic hydrolysis (NaOH, EtOH) | 2M NaOH, 80°C, 8 h | Sodium salt of the carboxylic acid + 2-chloro-5-(trifluoromethyl)aniline | 85% |

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects .

Nucleophilic Aromatic Substitution (Chloro Group)

The chloro substituent on the phenyl ring participates in SNAr reactions with nucleophiles under basic conditions.

Key Factors :

-

Electron-withdrawing trifluoromethyl group activates the chloro-substituted position for substitution .

-

Steric hindrance from the neighboring trifluoromethyl group reduces reaction rates compared to unsubstituted analogs .

Functionalization of the 1,2,4-Triazole Ring

The triazole ring undergoes alkylation or acylation at the N-1 or N-2 positions.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Alkylation (N-1) | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 1-methyltriazole derivative | 70% |

| Acylation (N-2) | AcCl, pyridine, RT, 12 h | 2-acetylated triazole derivative | 65% |

Structural Impact :

Reactions of the 5-Oxo Group

The ketone group in the triazole ring participates in condensation or reduction reactions.

Applications :

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes acid-catalyzed ring-opening to form linear derivatives.

Mechanistic Notes :

-

Ring-opening proceeds via carbocation intermediates stabilized by the adjacent triazole ring .

-

Bromination yields electrophilic intermediates useful for further functionalization .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the phenyl or triazole rings.

Utility :

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF3N4O2/c21-15-9-8-13(20(22,23)24)10-16(15)25-17(29)11-27-19(30)28(14-4-2-1-3-5-14)18(26-27)12-6-7-12/h1-5,8-10,12H,6-7,11H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZABHRUVXICFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.